molecular formula C6H6Cl4MgO4 B1196248 Magnesium dalapon CAS No. 29110-22-3

Magnesium dalapon

Cat. No.: B1196248
CAS No.: 29110-22-3
M. Wt: 308.2 g/mol
InChI Key: QPPXJFBMSFYKMM-UHFFFAOYSA-L
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Description

Magnesium dalapon is the magnesium salt of 2,2-dichloropropionic acid (dalapon), a systemic herbicide primarily used to control grasses in crops such as sugarcane, fruit trees, and cotton, as well as non-crop areas like railroad tracks and drainage ditches . Dalapon exists commercially as either the sodium or magnesium salt, with the latter being a white, hygroscopic powder that readily dissociates into the bioactive anion (2,2-dichloropropionate) in aqueous environments . The compound acts by disrupting enzymatic processes in plants, leading to chlorosis and necrosis .

Key properties of this compound include:

  • Molecular formula: C₃H₄Cl₂O₂·Mg
  • Solubility: Less soluble in water compared to sodium dalapon, though exact solubility data are scarce .
  • Environmental fate: Hydrolyzes in soil and water to release the active acid form, which is subsequently degraded by microbial action .

Properties

CAS No.

29110-22-3

Molecular Formula

C6H6Cl4MgO4

Molecular Weight

308.2 g/mol

IUPAC Name

magnesium;2,2-dichloropropanoate

InChI

InChI=1S/2C3H4Cl2O2.Mg/c2*1-3(4,5)2(6)7;/h2*1H3,(H,6,7);/q;;+2/p-2

InChI Key

QPPXJFBMSFYKMM-UHFFFAOYSA-L

SMILES

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2]

Canonical SMILES

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2]

Other CAS No.

29110-22-3

Related CAS

75-99-0 (Parent)

Synonyms

dalapon
dalapon, ammonium salt
dalapon, calcium salt
dalapon, magnesium salt
dalapon, sodium salt
dalapon-magnesium
dalapon-sodium

Origin of Product

United States

Chemical Reactions Analysis

Dalapon Reactions

Dalapon (2,2-dichloropropionic acid) is a colorless liquid with a sharp odor . It is soluble in water and corrosive to metals and tissues .

Environmental Degradation: Dalapon is subject to several degradation pathways in the environment :

  • Hydrolysis: Dalapon hydrolyzes slowly in water, yielding pyruvic acid and chloride ions, with the rate increasing at higher temperatures and alkaline pH . The hydrolysis half-life is several months when the temperature is less than 25°C .

  • Photodegradation: Dalapon can undergo photodegradation to form pyruvate, which can further degrade into acetaldehyde and carbon dioxide .

  • Microbial Degradation: Microorganisms in the soil efficiently degrade dalapon . Numerous microbial genera, including Pseudomonas, Bacillus, Alcaligenes, Agrobacterium, Arthrobacter, and Nocardia, are capable of liberating chloride ions from dalapon .

Reactivity: Dalapon is incompatible with aluminum and copper alloys, demonstrating its corrosive nature . It reacts slowly with water to produce hydrochloric and pyruvic acids . Carboxylic acids like dalapon may absorb moisture from the air and corrode or dissolve iron, steel, and aluminum . It also reacts with cyanide salts to produce hydrogen cyanide .

Table 1: Properties of Dalapon

PropertyValue
CAS Number75-99-0
Molecular FormulaC3H4Cl2O2
Molecular Weight142.97 g/mol
Physical AppearanceColorless liquid
Melting Point166°C (dec.)
Boiling Point202°C
Density1.4014 g/mL
Water Solubility50.2 g/100 mL
pKa2.06 at 25°C
ReactivityCorrosive to metals; reacts slowly with water to form hydrochloric and pyruvic acids

Magnesium Reactions

Magnesium (Mg) is a silvery, active metal . It reacts slowly with boiling water to produce hydrogen and magnesium hydroxide . Magnesium combines easily with oxygen and reacts with halogens, sulfur, and nitrogen at high temperatures .

Reactions: Magnesium ion (Mg2+) rarely forms complex ions, and its salts are typically white and water-soluble .

  • Aqueous Ammonia: Magnesium ions react with aqueous ammonia to precipitate white, gelatinous magnesium hydroxide (Mg(OH)2) .

    \ceMg2+(aq)+2NH3(aq)+2H2O(l)<=>Mg(OH)2(s)+2NH4+(aq)\ce{Mg^{2+}(aq)+2NH3(aq)+2H2O(l)<=>Mg(OH)2(s)+2NH4^{+}(aq)}

    Ammonium salts can prevent or dissolve Mg(OH)2 precipitation .

  • Sodium Hydroxide: Sodium hydroxide produces the same precipitate as aqueous ammonia .

    \ceMg2+(aq)+2OH(aq)<=>Mg(OH)2(s)\ce{Mg^{2+}(aq)+2OH^{-}(aq)<=>Mg(OH)2(s)}

  • Sodium Monohydrogen Phosphate: In an ammonia-ammonium chloride buffer, sodium monohydrogen phosphate (Na2HPO4) yields a crystalline precipitate .

    \ceMg2+(aq)+NH3(aq)+HPO42(aq)<=>MgNH4PO4(s)\ce{Mg^{2+}(aq)+NH3(aq)+HPO4^{2-}(aq)<=>MgNH4PO4(s)}

Table 2: Properties of Magnesium

PropertyValue
Oxidation State+2
Melting Point650°C
Boiling Point1120°C
Density1.74 g/cm3
CharacteristicsSilvery, active metal

Predicted Reactions of Magnesium Dalapon

Based on the properties of magnesium and dalapon, here are the likely reactions of this compound:

  • Hydrolysis: Like dalapon, this compound will likely undergo hydrolysis in water, though the presence of magnesium may influence the rate or products .

  • Corrosion: this compound is expected to be corrosive, especially to aluminum and copper alloys, similar to dalapon .

  • Environmental Degradation: Microbial degradation will likely be a primary pathway for this compound breakdown in the environment, producing pyruvic acid and other metabolites .

  • Reactions with Bases: this compound will likely react with strong bases, potentially forming magnesium hydroxide and dalapon salts .

Further experimental studies would be needed to fully characterize the chemical reactions of this compound.

Comparison with Similar Compounds

Sodium Dalapon (Sodium 2,2-Dichloropropionate)

Sodium dalapon is the most widely studied salt of dalapon. Key comparisons with magnesium dalapon include:

Property This compound Sodium Dalapon
Solubility Lower solubility in water Highly soluble (85% purity in commercial formulations)
Environmental Mobility Slower release due to lower solubility Rapid dissolution and mobility in water
Soil Persistence Similar degradation rates (hydrolysis to acid) Half-life of 7–14 days in soil
Toxicity Limited specific data; inferred from acid form LC₅₀ (fish): 40–100 ppm; no carcinogenicity in rats
Application Efficacy Comparable herbicidal activity at equivalent rates 96–100% weed control at 2–3 lb/acre

Key Findings :

  • Both salts hydrolyze to the same active acid, leading to identical herbicidal mechanisms .
  • Sodium dalapon’s higher solubility makes it more prone to runoff, contributing to its detection in water systems .
  • This compound’s lower solubility may reduce leaching risks but requires formulation adjustments for field efficacy .

Maleic Hydrazide Diethanolamine (KH-30)

Comparisons include:

Property This compound Maleic Hydrazide Diethanolamine
Mode of Action Disrupts enzyme activity in grasses Inhibits cell division via cytokinin antagonism
Soil Microbe Interaction Stimulates microbial populations Reduces bacterial diversity at high doses
Persistence Days to weeks (pH-dependent hydrolysis) Months to years due to stable hydrazide bonds

Key Findings :

  • This compound degrades faster, minimizing long-term soil accumulation compared to maleic hydrazide .

Other Herbicides (e.g., 2,4-D, Glyphosate)

While structurally distinct, broad-spectrum herbicides like 2,4-D and glyphosate provide context for dalapon’s niche:

  • Selectivity : Dalapon targets grasses, whereas 2,4-D affects broadleaf plants .
  • Toxicity : Dalapon’s LD₅₀ in mammals (∼3,000 mg/kg) is higher than glyphosate’s (∼5,600 mg/kg), indicating lower acute toxicity .

Q & A

Q. What analytical methods are validated for detecting magnesium dalapon in environmental matrices?

this compound can be analyzed via gas chromatography (GC) without esterification due to its volatility in acidified form . However, challenges arise in quality control (QC) validation, particularly when dalapon fails column retention criteria. For soil studies, acidification followed by GC is recommended, but researchers must account for matrix interference by validating surrogate recovery rates (e.g., using 2,4-dichlorophenylmethylacetate) and conducting dual-column confirmation . In cases of QC failures (e.g., dalapon exceeding retention limits), data should be qualified as "estimated non-detected" (UJ) or rejected (R) based on column performance .

Q. What factors govern this compound’s environmental persistence and mobility?

this compound’s mobility is driven by its high solubility in water and minimal adsorption to soil particles, particularly in clay and clay loam soils . Hydrolysis, microbial degradation, and photolysis are primary degradation pathways, with half-lives ranging from 2–8 weeks in soil . Persistence increases at application rates >22 kg/hectare, extending residual activity to 3–4 months . Researchers should note that transpiration in plants can concentrate dalapon in foliage, necessitating controlled field studies to assess leaching potential .

Q. What are the chronic toxicity thresholds for this compound in mammalian models?

The Acceptable Daily Intake (ADI) for dalapon is 0.085 mg/kg bw/day, derived from chronic dog studies showing kidney weight changes at 100 mg/kg/day . No adverse effects were observed in rats at 15 mg/kg/day or dogs at 50 mg/kg/day. Researchers should design dosing studies to monitor urinary excretion kinetics, as <1% of ingested dalapon accumulates in tissues or milk .

Advanced Research Questions

Q. How can contradictory findings on soil microbial responses to this compound be resolved?

Studies report both stimulation (e.g., increased bacteria, actinomycetes) and neutral effects on soil microbes. These discrepancies arise from concentration-dependent responses: at 0.5% (5,000 ppm), dalapon enhances microbial proliferation, whereas lower field rates (2.6–26 ppm) show negligible impacts . Methodological adjustments should include:

  • Dose-response gradients : Test concentrations spanning 10–5,000 ppm.
  • Microbial adaptation : Use repeated applications to isolate strains with dehalogenase activity (e.g., Pseudomonas spp. DA1-5) .
  • Carbon source specificity : Conduct pure-culture assays with dalapon as the sole carbon source .

Q. What experimental designs optimize the study of microbial degradation pathways in diverse soils?

For pristine soils, enrich cultures with 22DCPA (dalapon’s active form) to isolate native degraders (e.g., Variovorax, Burkholderia) . In agricultural soils, combine 16S rDNA sequencing with chloride release assays to quantify dechlorination efficiency . Key steps:

  • Soil pre-treatment : Acidify to pH 2–3 to convert salts to free acid for GC analysis .
  • Respirometry : Measure CO₂ evolution to correlate degradation with microbial activity .
  • Metabolite profiling : Use TLC (Rf values: 0.3–0.7) or GC-MS to track intermediates like pyruvate .

Q. How can chromatographic challenges in dalapon quantification be mitigated?

Matrix interference in complex samples (e.g., high organic soils) requires:

  • Column optimization : Use polar stationary phases (e.g., DB-FFAP) to improve retention .
  • Surrogate validation : Spike with 2,4-DB or dichloroprop to monitor recovery rates .
  • Dual-column confirmation : Cross-validate results using dissimilar columns (e.g., DB-5 and DB-1701) .
  • QC recalibration : Re-run initial calibrations if surrogate recovery falls outside 70–130% .

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